

Application Note: Quantification of Anabasine in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Anabasine
Cat. No.:	B190304

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the quantification of **anabasine** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Anabasine, a minor tobacco alkaloid, serves as a specific biomarker for recent tobacco use, distinguishing it from nicotine replacement therapies.^{[1][2]} The described protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for clinical research, smoking cessation programs, and epidemiological studies.

Introduction

Anabasine is a minor alkaloid found in tobacco.^[1] Its presence in urine is a reliable indicator of recent tobacco exposure.^[1] The measurement of **anabasine** is crucial for monitoring compliance in smoking cessation programs where individuals may be using nicotine replacement therapy (NRT).^{[3][4]} Unlike nicotine, which is present in NRT products, **anabasine** is only introduced into the body through the use of tobacco products.^[1] Therefore, its detection can confirm active smoking. LC-MS/MS offers high sensitivity and specificity for the quantification of **anabasine** in complex biological matrices like urine.^{[2][5]} This document provides a detailed protocol for the analysis of **anabasine** in urine, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation data.

Experimental Materials and Reagents

- **Anabasine** certified reference standard
- **Anabasine-d4** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Deionized water (18.2 MΩ·cm)
- Human urine (drug-free)

Equipment

- Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
- Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Sample Preparation

A simple protein precipitation method is employed for sample preparation:[5][6]

- To a 1.5 mL microcentrifuge tube, add 30 µL of urine sample.

- Add 90 μ L of acetonitrile containing the internal standard (**Anabasine-d4**).[\[5\]](#)[\[6\]](#)
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 15,000 rpm for 10 minutes.[\[6\]](#)
- Carefully transfer 30 μ L of the supernatant to a new tube.[\[6\]](#)
- Dilute the supernatant with 120 μ L of deionized water.[\[6\]](#)
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- Column: C18 column (e.g., 50 x 2.1 mm, 1.7 μ m)[\[7\]](#)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40 °C
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 4.0 min: 95% B
 - 5.0 min: 95% B
 - 5.1 min: 5% B
 - 7.0 min: 5% B

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3][8]

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV[6]
- Source Temperature: 150 °C[6]
- Desolvation Temperature: 450 °C[6]
- Desolvation Gas Flow: 700 L/h[6]
- Cone Gas Flow: 150 L/h[6]

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Anabasine	163.1	134.1	100	25
Anabasine-d4	167.1	138.1	100	25

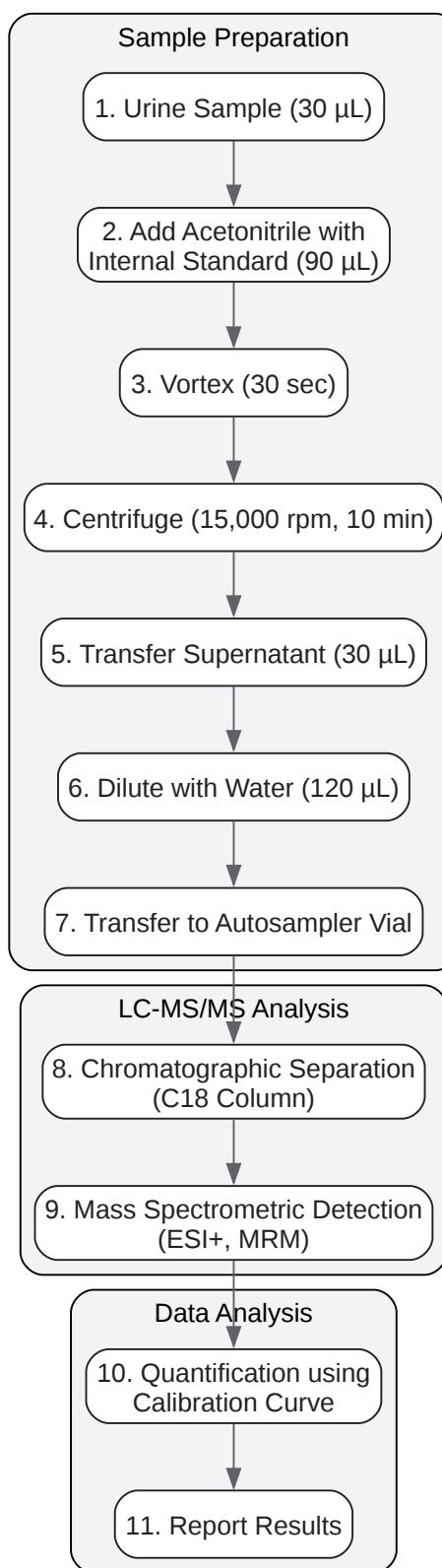
Results and Discussion

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for **anabasine**.[5][8] The coefficient of determination (r^2) was consistently ≥ 0.995 .[1][9] A weighted (1/x) linear regression is used to construct the calibration curve.[9]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the


table below. The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within $\pm 15\%$ of the nominal values.[8]

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV) (n=6)	Intra-day Accuracy (%) (n=6)	Inter-day Precision (%CV) (n=18)	Inter-day Accuracy (%) (n=18)
Low	5	< 10	95 - 105	< 10	95 - 105
Medium	50	< 8	97 - 103	< 8	97 - 103
High	500	< 5	98 - 102	< 5	98 - 102

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for **anabasine** in urine were determined to be approximately 0.2 ng/mL and 0.5 ng/mL, respectively.[10] This sensitivity is sufficient for distinguishing smokers from non-smokers.[10]

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of **anabasine** in urine.

Conclusion

The LC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of **anabasine** in human urine. The simple sample preparation, rapid analysis time, and high specificity make it an ideal tool for researchers, scientists, and drug development professionals involved in tobacco-related studies. This method can effectively differentiate tobacco users from individuals using nicotine replacement therapies, thereby providing valuable data for clinical and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 2. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. coresta.org [coresta.org]
- 10. dial.uclouvain.be [dial.uclouvain.be]

- To cite this document: BenchChem. [Application Note: Quantification of Anabasine in Urine by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190304#lc-ms-ms-method-for-quantification-of-anabasine-in-urine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com